8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione is a complex organic compound belonging to the purine class of molecules. Its structure incorporates a thiazole moiety, which is known for its biological activity, particularly in pharmaceutical applications. The compound's unique arrangement of bromine, methyl, and thiazole groups suggests potential for various biological interactions.
This compound can be synthesized through multi-step organic reactions involving specific reagents and conditions. It is available from chemical suppliers and is often used in research settings to explore its biological properties and potential therapeutic applications.
8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione can be classified as:
The synthesis of 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione typically involves several key steps:
Common reagents used in the synthesis include:
The reaction conditions are optimized to control temperature and pressure to maximize yield and minimize by-products.
The molecular formula for 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione is .
Property | Value |
---|---|
Molecular Weight | 404.3 g/mol |
IUPAC Name | 8-bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione |
InChI | InChI=1S/C12H14BrN5O2S2/c1-6... |
Canonical SMILES | CC1=CSC(=N1)SCCN2C3C(N=C2Br)N(C(=O)NC3=O)C |
8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione can undergo various chemical reactions:
Reagents typically include:
Reaction conditions are carefully controlled to prevent unwanted side reactions.
The mechanism of action for 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione involves its interaction with specific molecular targets:
The compound is typically a crystalline solid at room temperature with specific melting points depending on purity.
It exhibits stability under standard laboratory conditions but may be sensitive to light or moisture.
Relevant data includes:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under inert atmosphere |
8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione has several scientific uses:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 109013-61-8
CAS No.: 40736-33-2
CAS No.:
CAS No.: